1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O3 and a molecular weight of 266.19 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2,5-difluoromethoxybenzene with propan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(4-Difluoromethoxyphenyl)propan-2-one
- 1-(3-Difluoromethoxyphenyl)propan-2-one
Comparison: 1-(2,5-Bis(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of two difluoromethoxy groups at the 2 and 5 positions of the phenyl ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds with only one difluoromethoxy group or different substitution patterns .
Properties
Molecular Formula |
C11H10F4O3 |
---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O3/c1-6(16)4-7-5-8(17-10(12)13)2-3-9(7)18-11(14)15/h2-3,5,10-11H,4H2,1H3 |
InChI Key |
NCPQQKXFMTZKCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.